molecular formula C19H19FN4OS B6084449 1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine

1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine

Cat. No. B6084449
M. Wt: 370.4 g/mol
InChI Key: ZKPNJXLEGIACFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine, commonly known as FPTP, is a chemical compound that has been gaining attention in scientific research. FPTP belongs to the class of piperazine derivatives, which have been extensively studied for their potential therapeutic applications. In

Mechanism of Action

The mechanism of action of FPTP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic systems. FPTP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In cancer cells, FPTP has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
FPTP has been shown to have a range of biochemical and physiological effects in animal models. In the brain, FPTP has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters involved in mood regulation. FPTP has also been shown to decrease the levels of corticosterone, a hormone involved in the stress response. In cancer cells, FPTP has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of topoisomerase II.

Advantages and Limitations for Lab Experiments

FPTP has several advantages for scientific research, including its high purity and yield, as well as its potential therapeutic applications in various fields. However, there are also some limitations to using FPTP in lab experiments. For example, FPTP is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, FPTP may have different effects in humans compared to animal models, and more research is needed to determine its potential clinical applications.

Future Directions

There are several future directions for research on FPTP. In neuroscience, further studies are needed to elucidate the mechanism of action of FPTP and its potential therapeutic applications in the treatment of anxiety and depression. In oncology, more research is needed to determine the efficacy of FPTP in inhibiting the growth of cancer cells in vivo. Additionally, FPTP may have potential applications in other areas of research, such as infectious diseases and inflammation. Further studies are needed to determine the safety and efficacy of FPTP in these areas.

Synthesis Methods

The synthesis of FPTP involves a multi-step process that begins with the reaction of 1-(4-fluorophenyl)piperazine with 2-bromoacetylthiazole to form 1-(4-fluorophenyl)-4-(2-bromoacetylthiazol-4-yl)piperazine. This intermediate is then reacted with pyrrole to form the final product, 1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine. The synthesis of FPTP has been optimized to produce high yields and purity, making it suitable for scientific research.

Scientific Research Applications

FPTP has been studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and infectious diseases. In neuroscience, FPTP has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. In oncology, FPTP has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast cancer and lung cancer. In infectious diseases, FPTP has been studied for its antiviral activity against the hepatitis C virus.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c20-15-3-5-17(6-4-15)22-9-11-23(12-10-22)18(25)13-16-14-26-19(21-16)24-7-1-2-8-24/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPNJXLEGIACFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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